![molecular formula C14H21N3O B14615251 3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide CAS No. 61015-48-3](/img/structure/B14615251.png)
3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide is an organic compound that belongs to the class of phenylpiperazines These compounds are characterized by a piperazine ring bound to a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide typically involves the reaction of 3-methylphenylpiperazine with propanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the amide group.
Substitution: Substituted piperazine derivatives.
Applications De Recherche Scientifique
3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The piperazine ring is known to modulate the activity of these targets, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[4-(4-Methylphenyl)piperazin-1-yl]propanamide
- 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide
- 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propanamide
Uniqueness
3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific interactions with molecular targets, distinguishing it from other phenylpiperazine derivatives .
Propriétés
Numéro CAS |
61015-48-3 |
|---|---|
Formule moléculaire |
C14H21N3O |
Poids moléculaire |
247.34 g/mol |
Nom IUPAC |
3-[4-(3-methylphenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C14H21N3O/c1-12-3-2-4-13(11-12)17-9-7-16(8-10-17)6-5-14(15)18/h2-4,11H,5-10H2,1H3,(H2,15,18) |
Clé InChI |
QAJTWYJXQLKRKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2CCN(CC2)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


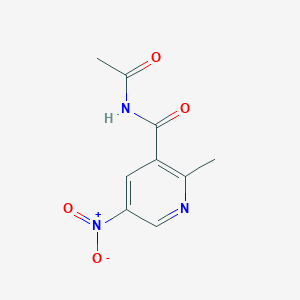
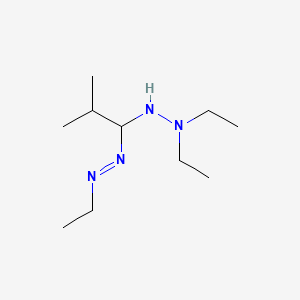
![4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14615186.png)

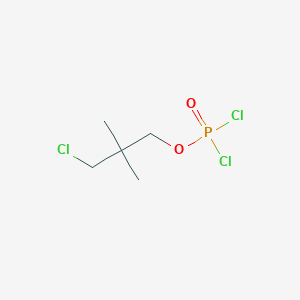
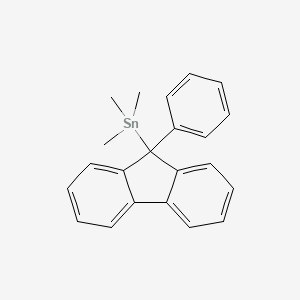
![2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14615202.png)

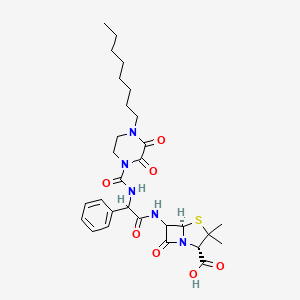
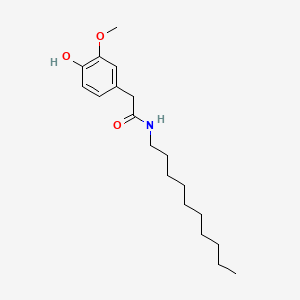
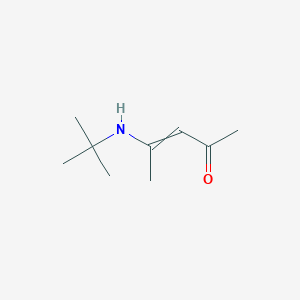

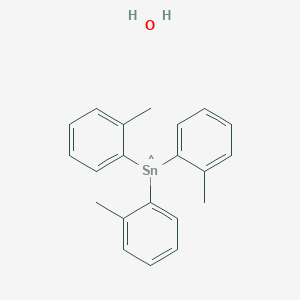
![2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B14615268.png)
